Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Description
Overview of Steroid Metabolites in Contemporary Chemical Biology
Steroids are a diverse group of secondary metabolites synthesized in animals, plants, and fungi from precursors like squalene. researchgate.netyoutube.com In mammals, cholesterol serves as the primary precursor for a multitude of steroid hormones. britannica.comgfmer.ch The biosynthesis and subsequent metabolism of these hormones are critical for regulating biological functions. gfmer.ch Steroid metabolites often act as signaling molecules and are essential components of cell membranes. wikipedia.org
Contemporary chemical biology investigates the intricate network of steroid metabolism, often termed "steroidomics," to understand how these molecules modulate health and disease. Metabolism is not merely for inactivation and excretion; it generates a wide variety of biologically active compounds. gfmer.ch These metabolites are involved in numerous physiological systems, including immune response, inflammation regulation, and protein catabolism. researchgate.net Altered steroid metabolism is increasingly linked to various pathologies, including certain cancers, highlighting the importance of studying these chemical pathways. wikipedia.orgtaylorandfrancis.com
Academic Significance of Estrone (B1671321) Derivatives in Advanced Research Paradigms
Estrone (E1) is one of the three major endogenous estrogens, functioning primarily as a precursor or metabolic intermediate of the more potent estradiol (B170435). wikipedia.org While estrone itself is considered a weak estrogen, its derivatives, formed through metabolic processes, possess distinct and significant biological activities that are of great interest in advanced research. wikipedia.orgresearchgate.net
The academic significance of estrone derivatives lies in their diverse roles and potential therapeutic applications. For instance, the metabolic pathway of estrone is a key area of investigation in estrogen-dependent diseases, such as breast cancer. mdpi.com Researchers synthesize novel estrone derivatives to serve as specific inhibitors for enzymes involved in steroidogenesis, like 17β-hydroxysteroid dehydrogenase, which represents a critical strategy in developing new cancer therapies. mdpi.comresearchgate.net Furthermore, studying how structural modifications—such as hydroxylation and methoxylation—affect the interaction of these derivatives with estrogen receptors provides fundamental insights into structure-activity relationships and the molecular mechanisms of hormone action. acs.orgnih.govnih.gov
Research Trajectories and Focal Points for Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, more commonly known as 2-methoxyestrone (B195170) (2-ME1), is an endogenous metabolite of estrone. wikipedia.org It is formed when estrone is first hydroxylated to 2-hydroxyestrone (B23517), which is then methylated by the enzyme catechol-O-methyltransferase (COMT). wikipedia.orgrupahealth.com A primary focus of research on 2-methoxyestrone is its distinct biological profile compared to its parent compound.
Unlike estrone, 2-methoxyestrone has a very low affinity for estrogen receptors and lacks significant estrogenic activity. wikipedia.orgrupahealth.com This has directed research towards its non-receptor-mediated pathways. rupahealth.com Studies have indicated that this metabolite may have protective effects; for example, higher levels of 2-methoxyestrone have been associated with a reduced risk of postmenopausal breast cancer. rupahealth.com
Current research trajectories include:
Anti-proliferative Effects: Investigating the mechanisms by which 2-methoxyestrone inhibits the proliferation of cancer cells. Studies have shown it can down-regulate key signaling pathways involved in cell growth. nih.gov
Synthesis of Novel Derivatives: Using 2-methoxyestrone as a parent compound for the chemical synthesis of new derivatives. The goal is to develop compounds with enhanced biological activities, such as the ability to induce apoptosis (programmed cell death) in tumor cells. nih.gov
Biomarker Development: The ratio of 2-methoxyestrone to its precursor, 2-hydroxyestrone, is being explored as a potential biomarker. This ratio provides insight into estrogen metabolism and may help assess the risk of developing certain diseases. rupahealth.com
Data Tables
Table 1: Chemical Identification of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
| Identifier | Value |
| IUPAC Name | 2-hydroxy-3-methoxyestra-1,3,5(10)-trien-17-one |
| Common Name | 2-Methoxyestrone (2-ME1) |
| CAS Number | 362-08-3 wikipedia.org |
| Molecular Formula | C₁₉H₂₄O₃ nih.gov |
| Molar Mass | 300.398 g·mol⁻¹ wikipedia.org |
| Synonyms | 2-MeOE1, 2-Hydroxyestrone 2-methyl ether wikipedia.org |
Table 2: Comparative Biological Activity of Estrone and its Metabolites
| Compound | Estrogen Receptor Affinity | Effect on Cancer Cell Proliferation |
| Estrone (E1) | Weak agonist wikipedia.org | Promotes proliferation nih.gov |
| 2-Hydroxyestrone (2-OH-E1) | Very low wikipedia.org | Inhibits proliferation nih.gov |
| 2-Methoxyestrone (2-ME1) | Very low wikipedia.orgrupahealth.com | Inhibits proliferation nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S)-2-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCPNMOFBUWYTP-QPWUGHHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Estra 1,3,5 10 Trien 17 One, 2 Hydroxy 3 Methoxy
Foundational Strategies for the Chemical Synthesis of Estrane (B1239764) Scaffolds
The construction of the estrane ring system, the fundamental framework of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, is a significant challenge in organic synthesis. Researchers have developed various strategies, including total synthesis and modifications of existing steroid skeletons.
Total synthesis provides a versatile platform for creating the estrane scaffold from simple, achiral starting materials. These methods allow for the introduction of various functional groups and stereochemical arrangements. One notable approach involves a cascade of radical cyclizations to construct the B, C, and D rings in a single step. nih.govresearchgate.net For instance, an iododienynone precursor can undergo a 13-endo-dig radical macrocyclization followed by sequential transannulation reactions to yield the estrane core. nih.govresearchgate.net This method has been successfully applied to the total synthesis of (±)-estrone. nih.govresearchgate.net
Another strategy employs a Diels-Alder cycloaddition as a key step. For example, the reaction of 2-(3-methoxyphenethyl)furan with dimethyl maleate, catalyzed by AlCl3, forms an endo-oxabicyclo[2.2.1]heptene derivative. This intermediate then undergoes an acid-mediated regioselective and stereospecific cyclization to establish the core ring structure of estrone (B1671321). nih.gov A different total synthesis route proceeds through an A+D→AD→ABCD pathway, which can incorporate stereoselective and region-specific reactions, and has been utilized for the synthesis of estrone and its derivatives. google.com
Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of estrone derivatives. Various methods have been developed to control these aspects. For instance, the radical-mediated cascade cyclizations can produce specific stereoisomers, such as the trans, syn, trans or trans, anti, trans configurations of the estrane skeleton. nih.govresearchgate.net The stereochemical outcome is often determined by the structure of the starting materials and the reaction conditions. nih.govresearchgate.net
Furthermore, the introduction of substituents at specific positions on the estrane ring system requires highly regioselective reactions. For example, the synthesis of 2- and 17-substituted estrone analogs has been explored to develop compounds with specific biological activities. nih.gov These syntheses often involve multi-step sequences that protect certain functional groups while others are being modified. nih.gov The development of D-ring modified estrone derivatives has also been a focus, with methods like the iodoform (B1672029) reaction and thermal condensation being used to create novel structures. nih.gov
Functionalization and Modification of the Estrane Ring System
Once the core estrane scaffold is in place, the introduction and modification of functional groups on the A and D rings are necessary to arrive at Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-.
The A-ring of the target compound features a hydroxyl group at the C-2 position and a methoxy (B1213986) group at the C-3 position. The introduction of these functionalities can be achieved through various synthetic transformations. Aromatic hydroxylation is a key reaction in this process. nih.gov While specific methods for the direct synthesis of the 2-hydroxy-3-methoxy pattern on the estrane A-ring are not extensively detailed in the provided search results, general principles of electrophilic aromatic substitution and nucleophilic aromatic substitution on the phenolic A-ring of estrone derivatives are well-established. The inherent reactivity of the aromatic ring can be modulated by existing substituents, guiding the position of incoming functional groups. nih.gov
The D-ring of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- contains a ketone at the C-17 position. This functionality is often present in the starting estrone scaffold or can be introduced through oxidation of a C-17 hydroxyl group. Modifications to the D-ring have been extensively studied to create a wide range of estrone derivatives. nih.govresearchgate.net For example, the D-ring can be cleaved and reformed to introduce different heterocyclic systems. nih.gov
Substitutions at the C-17 position are also common, with various alkyl and functional groups being introduced to modulate the compound's properties. nih.govnih.gov These modifications often start from the C-17 ketone of estrone, which can be reacted with a variety of nucleophiles. nih.govnih.gov
The synthesis of bridged analogues and diastereomeric isomers of estrone derivatives has been explored to investigate structure-activity relationships and to develop compounds with unique properties. Bridged analogues can be synthesized through various routes, including those starting from chiral building blocks with a bicyclo[3.2.1]octane framework. nih.gov
The stereoselective synthesis of diastereomeric isomers, particularly those with different configurations at the C-16 and C-17 positions, has also been a subject of research. nih.gov For example, the reduction of 16-hydroxymethylene-13α-estrone derivatives can yield a mixture of diastereomeric diols, which can then be transformed into isomers with either cis or trans functional groups on the D-ring. nih.gov
Advanced Synthetic Techniques and Methodological Innovations
The synthesis of complex steroidal molecules such as Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, also known as 2-methoxyestrone (B195170), and its analogues has been significantly advanced by modern organic chemistry techniques. These methodologies offer improved efficiency, selectivity, and access to a wider range of derivatives for further research.
Palladium-Mediated Reactions in Estrane Derivative Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the estrane skeleton, allowing for the synthesis of a variety of substituted steroids that are otherwise difficult to access. nih.gov These reactions are noted for their excellent chemo- and regioselectivity and tolerance of a broad range of functional groups. nih.gov
Key palladium-catalyzed reactions applied to estrone, a close structural relative and common starting material, include the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. For instance, 4-Bromo-3-O-triflyl-estrone has been successfully used in chemoselective Suzuki-Miyaura reactions to produce mono- and bis-arylated estrone derivatives in high yields by carefully selecting ligands and solvents. researchgate.net Similarly, the Mizoroki-Heck reaction has been employed to synthesize 16-E-Arylidene-3-methoxy-estrones, although yields can be heavily dependent on the electronic properties of the aryl halides used. researchgate.net
The Sonogashira reaction, which forms carbon-carbon bonds between sp² and sp hybridized carbons, has been used to create novel alkynylvinylidene steroids from α-estron-16-methylidenyloxy triflate and various alkynes, proceeding in good to quantitative yields with high stereoselectivity. researchgate.netresearchgate.net Beyond C-C bond formation, palladium catalysis is also effective for C-N bond formation. The amidocarbonylation of an aryl iodide derivative of estrone using a palladacycle catalyst and molybdenum hexacarbonyl as a carbon monoxide source provides a direct route to amide derivatives. mdpi.com
Table 1: Examples of Palladium-Mediated Reactions on the Estrone Skeleton
| Reaction Type | Substrate | Catalyst/Reagents | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-3-O-triflyl-estrone | Pd catalyst, various ligands and solvents | Mono- and bis-arylated estrones | High yields; selectivity achieved by varying conditions. | researchgate.net |
| Mizoroki-Heck | Aryl halides and 16-methylidene-3-methoxy-estrone | Pd catalyst | 16-E-Arylidene-3-methoxy-estrones | Yields (14-99%) depend on aryl halide electronics. | researchgate.net |
| Sonogashira | α-Estron-16-methylidenyloxy triflate | Pd catalyst, Cu(I) co-catalyst | Alkynylvinylidene steroids | Good to quantitative yields with excellent E-selectivity. | researchgate.netresearchgate.net |
| Amidocarbonylation | Aryl iodide derivative of estrone | Palladacycle, Mo(CO)₆ | Steroidal amide | Provides a direct route to amides from aryl halides. | mdpi.com |
| Hydrocarbonylylation | Estrone-triflate | Pd(OAc)₂, KOAc, dppf | Carboxylic acid derivative | Efficient generation of a carboxylic group on the steroid. | mdpi.com |
Microwave-Assisted Synthetic Protocols for Steroidal Compounds
Microwave-assisted synthesis has emerged as a transformative technology in organic and medicinal chemistry, offering significant advantages for the preparation of steroidal compounds. researchgate.netsphinxsai.com Unlike conventional heating methods, microwave irradiation provides rapid and uniform heating by directly interacting with polar molecules in the reaction mixture. sphinxsai.comepcp.ac.in This leads to a dramatic reduction in reaction times, often from hours to minutes, along with increased product yields and purity. epcp.ac.in
The application of microwave energy is particularly beneficial for multi-step syntheses and the creation of complex heterocyclic steroid analogues. researchgate.netnih.gov For example, the synthesis of various steroidal pyrimidines and thiazole (B1198619) derivatives has been efficiently achieved using microwave irradiation. researchgate.net This technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for solvents. epcp.ac.inresearchgate.net
In a specific application related to estradiol (B170435) derivatives, a microwave-assisted protocol was used for the synthesis of 3-(3-cyanophenyloxy)-estra-1,3,5(10)-trien-17β-ol. mdpi.com The reaction between estradiol, 3-fluorobenzonitrile, and potassium carbonate in DMSO was carried out in a microwave tube, affording the desired product in a 71% yield. mdpi.com This demonstrates the practical utility of microwave assistance in achieving efficient C-O bond formation on the steroid A-ring.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Steroidal Compounds
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | epcp.ac.in |
| Heating Mechanism | Conduction and convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) | sphinxsai.com |
| Product Yield | Variable, often lower | Generally higher | epcp.ac.in |
| By-products | More frequent due to prolonged heating | Fewer, leading to higher purity | epcp.ac.in |
| Energy Efficiency | Lower | Higher | researchgate.net |
| Scalability | Well-established | Can present challenges for industrial scale-up | epcp.ac.in |
Development of Multigram Scale Synthetic Routes for Analogues
A key prerequisite for large-scale synthesis is the use of high-yielding and robust reactions. The palladium-catalyzed cross-coupling reactions discussed previously, which often proceed in high to quantitative yields, are strong candidates for scale-up. nih.govresearchgate.net For example, reactions that demonstrate tolerance to a wide range of functional groups and are insensitive to minor variations in reaction conditions are generally more amenable to multigram production.
Similarly, while microwave-assisted synthesis is highly effective at the lab scale, scaling up these reactions for industrial production can be challenging. epcp.ac.in However, the development of continuous-flow microwave reactors is one approach to bridge this gap, allowing for the benefits of microwave heating to be applied to larger quantities of material. The optimization of reaction parameters such as solvent choice, catalyst loading, and purification methods is paramount. For instance, developing purification strategies that avoid tedious column chromatography, such as crystallization or precipitation, is essential for efficient multigram synthesis. The synthesis of derivatives often begins from common starting materials like estrone, and establishing a reliable, large-scale supply of such precursors is the foundational step in any multigram synthesis campaign. mdpi.comresearchgate.net
Biochemical Pathways and Enzymatic Transformations Involving Estra 1,3,5 10 Trien 17 One, 2 Hydroxy 3 Methoxy
Biogenesis of Estrone (B1671321) Derivatives: Aromatase-Mediated Pathways and Steroid Metabolism
The biosynthesis of estrogens is a critical process in steroid metabolism, primarily occurring in the ovaries in premenopausal women and in various peripheral tissues, such as adipose tissue, in postmenopausal women and men. rupahealth.comiu.edu The enzyme aromatase, a member of the cytochrome P450 superfamily encoded by the CYP19A1 gene, is the key enzyme responsible for the conversion of androgens to estrogens. nih.govclinpgx.orgpharmgkb.org Aromatase catalyzes the aromatization of the A ring of androgens, converting androstenedione (B190577) to estrone (E1) and testosterone (B1683101) to estradiol (B170435) (E2). nih.govpharmgkb.org
Once estrone is formed, it can undergo further metabolic transformations. The biogenesis of 2-methoxyestrone (B195170) is a multi-step process that begins with the hydroxylation of estrone. metagenicsinstitute.com This reaction is catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of catechol estrogens. metagenicsinstitute.comresearchgate.net Specifically, the hydroxylation of estrone at the C-2 position yields 2-hydroxyestrone (B23517). rupahealth.comrupahealth.com This intermediate, 2-hydroxyestrone, is then methylated by the enzyme catechol-O-methyltransferase (COMT) to form 2-methoxyestrone. rupahealth.comrupahealth.comwikipedia.org This methylation is a significant detoxification pathway, as it converts the chemically reactive catechol estrogens into more stable methoxy (B1213986) derivatives. metagenicsinstitute.comtaylorandfrancis.com
The following table summarizes the key enzymes involved in the biogenesis of 2-methoxyestrone from androstenedione.
| Precursor | Intermediate(s) | Product | Key Enzyme(s) |
| Androstenedione | Estrone, 2-Hydroxyestrone | 2-Methoxyestrone | Aromatase (CYP19A1), Cytochrome P450 (e.g., CYP1A1, CYP3A4), Catechol-O-methyltransferase (COMT) |
In Vitro Metabolic Transformations of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-
In vitro studies have elucidated the primary metabolic pathways for 2-methoxyestrone, which primarily involve conjugation reactions to increase its water solubility and facilitate its excretion from the body.
Glucuronidation and sulfation are major phase II metabolic pathways for estrogens and their metabolites. metagenicsinstitute.comhmdb.ca These processes involve the addition of a glucuronic acid or a sulfate (B86663) group to the steroid molecule, respectively, rendering them more hydrophilic and biologically inactive. nih.gov
Glucuronidation: 2-Methoxyestrone can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). hmdb.canih.gov This reaction can occur at the 3-hydroxyl group, forming 2-methoxyestrone 3-glucuronide. hmdb.cametabolomicsworkbench.org Several UGT isoforms, including UGT1A1, 1A3, 1A8, 1A9, 1A10, and 2B7, are known to conjugate estrogens and their hydroxylated and methoxylated derivatives. nih.gov
Sulfation: Sulfotransferases (SULTs) catalyze the sulfation of 2-methoxyestrone. hmdb.ca This can result in the formation of 2-methoxyestrone 3-sulfate. hmdb.canih.gov The SULT1E1 isoform, in particular, shows high activity towards the sulfation of catechol estrogens. nih.gov While direct studies on 2-methoxyestrone sulfation are limited, the sulfation of its precursor, 2-hydroxyestrone, and its reduced form, 2-methoxyestradiol (B1684026), is well-documented, suggesting a similar metabolic fate for 2-methoxyestrone. nih.govelsevierpure.com
The table below details the major conjugation products of 2-methoxyestrone.
| Substrate | Conjugation Reaction | Enzyme Family | Product |
| 2-Methoxyestrone | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 2-Methoxyestrone 3-glucuronide |
| 2-Methoxyestrone | Sulfation | Sulfotransferases (SULTs) | 2-Methoxyestrone 3-sulfate |
The metabolism of 2-methoxyestrone is also characterized by the interplay of oxidative and reductive processes, primarily through the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes catalyze the interconversion between 17-keto and 17β-hydroxy steroids. aacrjournals.orgnih.gov
2-Methoxyestrone can be reduced to its corresponding 17β-hydroxy metabolite, 2-methoxyestradiol, by reductive 17β-HSD isoforms. aacrjournals.org Conversely, 2-methoxyestradiol can be oxidized back to 2-methoxyestrone by oxidative 17β-HSD isoforms, such as 17β-HSD type 2. aacrjournals.org This reversible reaction modulates the local concentrations and biological activities of these estrogen metabolites. aacrjournals.org In some cell lines, the oxidative pathway leading to the formation of estrone and its derivatives is more prevalent. nih.gov
Enzymatic Interactions and Inhibitory Activity Studies (In Vitro)
The interactions of 2-methoxyestrone and its related metabolites with various steroidogenic enzymes have been a subject of research, particularly in the context of their potential to modulate hormone-dependent processes.
As mentioned, 2-methoxyestrone is a substrate for reductive 17β-HSDs, while its reduced counterpart, 2-methoxyestradiol, is a substrate for oxidative 17β-HSDs. In vitro studies using breast cancer cell lines have shown that 2-methoxyestradiol can be efficiently metabolized to the less active 2-methoxyestrone by 17β-HSD type 2. aacrjournals.org This conversion represents a mechanism of inactivation for the biologically active 2-methoxyestradiol. aacrjournals.org
Conversely, the inhibition of 17β-HSDs has been explored as a therapeutic strategy. While 2-methoxyestrone itself is not typically studied as a potent inhibitor, various synthetic derivatives of estrone, including 2-substituted estrone derivatives, have been investigated for their inhibitory activity against 17β-HSD type 1. researchgate.net
The following table summarizes the interaction of 2-methoxyestrone and its reduced form with 17β-HSDs.
| Compound | Enzyme | Interaction | Outcome |
| 2-Methoxyestrone | Reductive 17β-HSDs | Substrate | Conversion to 2-methoxyestradiol |
| 2-Methoxyestradiol | Oxidative 17β-HSDs (e.g., Type 2) | Substrate | Conversion to 2-methoxyestrone (inactivation) |
The metabolic pathway of 2-methoxyestrone inherently involves interactions with upstream steroidogenic enzymes. Aromatase is crucial for the production of its precursor, estrone. pharmgkb.orgresearchgate.net Cytochrome P450 enzymes are responsible for the initial 2-hydroxylation of estrone, and catechol-O-methyltransferase is essential for the final methylation step to form 2-methoxyestrone. metagenicsinstitute.comrupahealth.com
While 2-methoxyestrone has a very low affinity for estrogen receptors and thus lacks significant estrogenic activity, its metabolic pathway is closely linked to the enzymes that regulate the levels of more potent estrogens like estradiol. wikipedia.orghmdb.ca Therefore, factors influencing the activity of these enzymes can indirectly affect the levels of 2-methoxyestrone.
Molecular Interactions and Receptor Based Research of Estra 1,3,5 10 Trien 17 One, 2 Hydroxy 3 Methoxy
Ligand-Protein Binding Dynamics and Characterization
The interaction of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- with various protein targets is a critical area of research for understanding its biological significance.
Binding Affinity to Steroid Receptors and Other Intracellular Ligand-Binding Proteins
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, also known as 2-hydroxyestrone (B23517) 3-methyl ether, is a monomethylated catechol estrone (B1671321) metabolite. Research into its binding affinity for human estrogen receptors (ER) has yielded specific results. A comprehensive study on various endogenous estrogen metabolites found that 2-hydroxyestrone 3-methyl ether did not exhibit any significant binding affinity for either human estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ) at concentrations up to 1000 nM. This lack of appreciable binding distinguishes it from other metabolites like 2-hydroxyestrone, which shows a preferential binding for ERα over ERβ.
In contrast, the parent compound, estrone, and its more potent counterpart, 17β-estradiol, demonstrate significant binding to these receptors. This suggests that the specific substitutions at the C-2 and C-3 positions on the aromatic A-ring of the estrane (B1239764) skeleton critically alter the molecule's ability to interact with the ligand-binding domain of steroid receptors.
Computational Approaches to Ligand-Target Docking and Interaction Profiling
While specific molecular docking studies for Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- are not extensively detailed in the available literature, the methodologies for such investigations are well-established. Computational approaches are crucial for predicting and analyzing the binding modes of ligands to protein targets.
For related compounds, such as analogs of 2-methoxyestradiol (B1684026), molecular modeling and docking simulations have been effectively used to understand their interaction with protein targets like tubulin. nih.gov These studies typically involve:
Homology Modeling: Building a 3D model of the target protein if its crystal structure is unavailable.
Molecular Docking: Using software like AutoDock to predict the preferred orientation of the ligand when bound to the receptor. nih.gov This helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, and in calculating a binding energy score.
Molecular Dynamics Simulations: Simulating the movement of the ligand-protein complex over time to assess its stability and conformational changes.
These computational tools allow for a detailed analysis of the structural basis of ligand binding and can guide the design of new derivatives with enhanced affinity or selectivity. For instance, docking studies on flavone (B191248) derivatives with ER-α have successfully predicted binding energies and interaction patterns. nih.gov Such approaches could be applied to Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- to profile its potential interactions with a range of biological targets.
Characterization of Interactions with Non-Steroid Receptor Protein Targets (e.g., α-glucosidase, α-amylase, ACE2, TMPRSS2, Tubulin)
Research has shown that some estrogen metabolites interact with proteins other than classical steroid receptors. A notable example is the interaction of 2-methoxyestradiol (2ME2), a compound closely related to the subject of this article, with tubulin. ahajournals.org 2ME2 is known to bind to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. ahajournals.orgpnas.org This interaction is responsible for its antimitotic properties. Studies using radiolabeled 2ME2 have confirmed its avid binding to unpolymerized tubulin, with an association equilibrium constant (Ka) of 5.7 x 105 M-1. nih.gov
While the direct interaction of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- with tubulin has not been specifically characterized, its structural similarity to 2ME2 suggests it could be a candidate for such interactions.
There is currently no scientific literature available that describes the interaction of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- with α-glucosidase, α-amylase, ACE2, or TMPRSS2.
Structure-Activity Relationships (SAR) in Substituted Estrane Derivatives
The biological activity of estrane derivatives is highly dependent on their chemical structure, including the nature and position of substituents and the stereochemistry of the steroid core.
Analysis of Substituent Effects on Molecular Recognition and Ligand Efficacy
Structure-activity relationship (SAR) studies on estrone derivatives have provided valuable insights into how different functional groups influence their interaction with protein targets.
Substitutions on the A-Ring: Modifications on the aromatic A-ring significantly impact biological activity. For example, the introduction of halogen or methyl groups at the C-2 position of estrone can markedly increase its affinity for the enzyme aromatase, making such compounds competitive inhibitors. nih.gov In contrast, halogenation at the C-4 position tends to decrease affinity for aromatase. core.ac.uk The 2-hydroxy and 3-methoxy groups on the subject compound are therefore critical determinants of its molecular recognition profile, steering it away from estrogen receptor binding and potentially towards other targets.
Modifications at the C-17 Position: The substituent at the C-17 position is crucial for activity. The presence of a 17-carbonyl group (as in estrone) is considered critical for forming a stable complex with enzymes like aromatase, whereas the corresponding 17β-hydroxyl group (as in estradiol) results in weaker inhibition. nih.gov SAR studies on 2-methoxyestradiol analogs have shown that modifying the C-17 position can lead to compounds with improved antiproliferative activity and metabolic stability. nih.gov
The combination of a 2-hydroxy, 3-methoxy substitution pattern with a 17-keto group, as seen in Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, results in a unique pharmacological profile that is distinct from both parent estrogens and other metabolites.
Table 1: Effect of Substitutions on Estrone Derivatives' Inhibitory Activity against Aromatase
Data sourced from studies on aromatase inhibition by substituted estrones. nih.govcore.ac.uk
Stereochemical Influence on Binding and Biological Potency
Stereochemistry plays a pivotal role in the biological activity of steroids, as receptors and enzymes are chiral environments. The estrane skeleton has several stereocenters, and their configuration is critical for proper binding to target proteins.
Competitive binding assays with estrogen receptors have demonstrated a clear stereochemical preference. nih.gov For instance, studies using enantiomers of the synthetic estrogen indenestrol (B48675) A showed that the different stereoisomers possessed varied binding affinities and biological responses. nih.gov This highlights that the specific three-dimensional arrangement of atoms is essential for molecular recognition by the receptor.
The natural configuration of estrogens is (13β)-methyl and (17β)-hydroxyl (in estradiol). Inversion of the configuration at C-13 from the natural β-orientation to the α-orientation can significantly alter or abolish hormonal activity. core.ac.uk Similarly, the stereochemistry of substituents on the steroid rings influences how the molecule fits into a binding pocket. For example, in the synthetic progestin norgestrel, which is a racemic mixture, all the biological activity resides in the levo-enantiomer (levonorgestrel), while the dextro-enantiomer is inactive. wikipedia.org Therefore, the specific stereoconfiguration of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- is a fundamental factor governing its potential interactions and biological effects.
Molecular Modeling and Quantum Chemical Computational Studies
Computational chemistry has emerged as a powerful tool to explore the structural and energetic properties of molecules at an atomic level. For Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, also known as 2-methoxyestrone (B195170), and its analogues, molecular modeling and quantum chemical calculations have been instrumental in elucidating their behavior and interactions with biological targets such as the estrogen receptor (ER). These studies help to rationalize the observed biological activities, or lack thereof, by providing a detailed picture of the molecule's three-dimensional structure and its potential binding modes.
Conformational Analysis and Energetic Profiling of Estrane Analogues
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For estrane analogues, which possess a rigid four-ring steroid nucleus, the conformational flexibility primarily arises from the orientation of substituent groups.
In the case of 2-methoxyestrone, the methoxy (B1213986) group at the C2 position and the hydroxyl group at the C3 position of the A-ring are of particular interest. Computational studies, often employing molecular mechanics force fields, are used to systematically explore the potential energy surface of the molecule by rotating these flexible bonds. This process generates a series of conformers, the relative energies of which are then calculated to determine their stability.
Table 1: Theoretical Conformational Analysis of 2-Methoxyestrone
| Conformer | Dihedral Angle (C1-C2-O-CH3) | Relative Energy (kcal/mol) | Population (%) |
| 1 | ~0° | 0.00 | 75.8 |
| 2 | ~180° | 1.25 | 24.2 |
This is an interactive data table. The values presented are hypothetical and for illustrative purposes, as specific research data for this exact analysis on 2-methoxyestrone was not found in the provided search results. The table demonstrates the type of data that would be generated from such a study.
Theoretical Investigations of Binding Site Geometry and Interaction Modes
While 2-methoxyestrone is known to have a very low affinity for the estrogen receptor, theoretical studies of its potential interactions within the receptor's ligand-binding pocket (LBP) are crucial for understanding the structural basis for this weak binding. wikipedia.org Molecular docking simulations are a primary tool for these investigations. These simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.
Studies on related estrogenic compounds have elucidated key interactions within the ERα binding site. For instance, the phenolic hydroxyl group of estrogens typically forms crucial hydrogen bonds with the amino acid residues Glutamate 353 (Glu353) and Arginine 394 (Arg394), as well as a water molecule, anchoring the ligand in the pocket. mdpi.commdpi.com The hydrophobic steroid core is stabilized by interactions with nonpolar residues.
For 2-methoxyestrone, the presence of the methoxy group at the C2 position is hypothesized to introduce steric hindrance that disrupts the optimal fit within the binding pocket. Molecular docking simulations can quantify the energetic penalty of this steric clash and analyze how it alters the orientation of the molecule relative to key binding site residues.
Table 2: Predicted Binding Interactions of 2-Methoxyestrone with Estrogen Receptor Alpha (ERα)
| Interacting Residue | Interaction Type | Distance (Å) | Predicted Energy Contribution (kcal/mol) |
| Glu353 | Hydrogen Bond (with 3-OH) | 3.1 | -2.5 |
| Arg394 | Hydrogen Bond (with 3-OH) | 2.9 | -3.1 |
| His524 | van der Waals | 4.2 | -0.8 |
| Leu346 | van der Waals | 3.8 | -1.2 |
| Ala350 | Steric Clash (with 2-OCH3) | 2.5 | +1.5 |
This is an interactive data table. The values presented are hypothetical and for illustrative purposes based on the known interactions of other estrogens and the expected effect of the 2-methoxy group. Specific research data for this exact analysis on 2-methoxyestrone was not found in the provided search results.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to refine the interaction energies and provide a more accurate description of the electronic interactions, including charge transfer and polarization effects, between the ligand and the receptor. researchgate.net These theoretical binding energy calculations can then be correlated with experimentally determined binding affinities. For instance, the calculated binding energy for 17β-estradiol, a potent natural estrogen, is significantly more favorable than that predicted for 2-methoxyestrone, consistent with their observed receptor affinities. arxiv.org
Advanced Analytical and Spectroscopic Characterization Methodologies for Estra 1,3,5 10 Trien 17 One, 2 Hydroxy 3 Methoxy
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic methods are indispensable for the isolation and quantitative analysis of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- from intricate mixtures such as biological samples. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling
Gas chromatography coupled with mass spectrometry (GC-MS) serves as a robust tool for the profiling of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-. Due to the low volatility of steroid hormones, a derivatization step is typically required to enhance their thermal stability and chromatographic behavior. This involves converting the polar hydroxyl and ketone groups into less polar derivatives, such as trimethylsilyl (TMS) ethers.
The derivatized analyte is then introduced into the GC system, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. A temperature-programmed oven is used to facilitate the elution of compounds with varying volatilities. Following separation, the analyte enters the mass spectrometer, which provides mass-to-charge ratio information, enabling both identification and quantification. Selected Ion Monitoring (SIM) mode is often employed in GC-MS to enhance sensitivity and selectivity for trace-level quantification by monitoring specific fragment ions characteristic of the compound.
Below is a table summarizing typical GC-MS parameters for the analysis of derivatized estrogen metabolites.
| Parameter | Typical Conditions |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp. 180°C, ramp to 250°C at 10°C/min, then to 300°C at 5°C/min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity and conducting quantitative analysis of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- without the need for derivatization. This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of a wide range of analytes. Detection is frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (LC-MS).
The following table outlines a typical HPLC method for the analysis of estrogen metabolites.
| Parameter | Typical Conditions |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Elution | Gradient elution, starting with a low percentage of B, increasing over time |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at 280 nm or Mass Spectrometry (LC-MS) |
| Injection Volume | 10 - 20 µL |
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are fundamental for the unequivocal identification and detailed structural elucidation of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-. These methods probe the molecular structure by measuring the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the chemical shift (δ) of each proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling patterns (e.g., singlet, doublet, triplet) reveal the number of neighboring protons.
¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, with the chemical shift indicating the type of carbon (e.g., alkyl, aromatic, carbonyl).
The following tables present the experimental ¹H and ¹³C NMR data for the isomeric compound 2-Methoxyestrone (B195170), which is expected to have a very similar spectral profile to Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-. nih.gov
¹H NMR Spectral Data for 2-Methoxyestrone (600 MHz, DMSO-d₆) nih.gov
| Chemical Shift (δ, ppm) | Multiplicity | Assignment (Tentative) |
| 6.77 | s | Aromatic H |
| 6.46 | s | Aromatic H |
| 3.71 | s | -OCH₃ |
| 2.64 - 2.74 | m | Steroid backbone H |
| 0.83 | s | -CH₃ (C-18) |
¹³C NMR Spectral Data for 2-Methoxyestrone (from ¹H-¹³C HSQC, 600 MHz, DMSO-d₆) nih.gov
| Chemical Shift (δ, ppm) | Assignment (Tentative) |
| 218.0 (inferred, no H) | C-17 (C=O) |
| 147.0 (inferred, no H) | Aromatic C-O |
| 145.0 (inferred, no H) | Aromatic C-O |
| 137.0 (inferred, no H) | Aromatic C |
| 126.0 (inferred, no H) | Aromatic C |
| 115.54 | Aromatic C-H |
| 109.56 | Aromatic C-H |
| 55.59 | -OCH₃ |
| 49.47 | Steroid backbone C |
| 43.49 | Steroid backbone C |
| 37.84 | Steroid backbone C |
| 35.19 | Steroid backbone C |
| 31.21 | Steroid backbone C |
| 28.22 | Steroid backbone C |
| 26.09 | Steroid backbone C |
| 25.56 | Steroid backbone C |
| 20.91 | Steroid backbone C |
| 13.28 | -CH₃ (C-18) |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation pattern. For Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, the molecular formula is C₁₉H₂₄O₃, corresponding to a monoisotopic mass of approximately 300.17 g/mol . wikipedia.org
In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. Key fragmentations for steroids often involve cleavages of the steroid rings and loss of functional groups. The presence of the methoxy (B1213986) and hydroxyl groups on the aromatic ring influences the fragmentation pathways.
The table below shows significant fragment ions observed in the GC-MS spectrum of the trimethylsilyl (TMS) derivative of the isomeric compound 2-Methoxyestrone. nih.gov The molecular ion of the derivatized compound is observed at m/z 401.
Characteristic Fragment Ions in the GC-MS Spectrum of Derivatized 2-Methoxyestrone nih.gov
| m/z | Relative Intensity | Possible Fragment Interpretation |
| 401.0 | High | [M+•] Molecular ion of the TMS derivative |
| 218.0 | Moderate | Fragment containing the steroid D-ring |
| 115.0 | Moderate | Aromatic fragment |
| 79.0 | Moderate | Aromatic fragment |
| 77.0 | Moderate | Phenyl fragment |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- would exhibit characteristic absorption bands corresponding to its key structural features.
The presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The carbonyl (C=O) group of the ketone at position 17 would show a strong, sharp absorption band around 1740-1720 cm⁻¹. The methoxy (-OCH₃) group and the aromatic ring would also produce characteristic absorptions.
The following table summarizes the expected characteristic FT-IR absorption bands for Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1740 - 1720 (strong) | C=O stretch | Ketone (five-membered ring) |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1500 - 1400 | C=C stretch | Aromatic ring |
| 1280 - 1200 | C-O stretch | Aryl ether (-O-CH₃) |
| 1150 - 1050 | C-O stretch | Phenolic hydroxyl |
Applications in Complex Matrix Analysis (e.g., Phytochemical Extracts)
The quantitative and qualitative analysis of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, a metabolite of estrone (B1671321), in complex matrices such as phytochemical extracts presents significant analytical challenges. rupahealth.com Phytochemical extracts are intricate mixtures containing a wide array of compounds, including flavonoids, terpenes, alkaloids, and phenolic acids, which can interfere with the detection and quantification of the target analyte. mdpi.comimrpress.com Therefore, highly selective and sensitive analytical methodologies are required to isolate and accurately measure this compound.
Advanced analytical techniques, particularly those combining liquid chromatography with mass spectrometry (LC-MS), have become indispensable for the analysis of trace-level compounds in such complex sample matrices. resolvemass.ca LC-MS offers high sensitivity and specificity, enabling the detection of compounds at nanomolar to picomolar levels, which is crucial for identifying low-abundance molecules within a plant extract. resolvemass.caresearchgate.net
Sample Preparation and Extraction
Effective sample preparation is a critical first step to minimize matrix effects and enhance the recovery of the target compound. For complex matrices like plant extracts, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net SPE, in particular, is widely used for the analysis of estrogen metabolites, often employing C18 beds or specialized commercial columns like Oasis HLB®, which are optimized for the hydrophobic characteristics of steroid hormones. nih.gov The choice of extraction method is pivotal for achieving high recovery rates and reducing ion suppression in the mass spectrometer, a common issue with complex samples. nih.gov
Chromatographic Separation and Mass Spectrometric Detection
Liquid chromatography, especially high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the preferred method for separating the target analyte from other components in the extract. researchgate.netnih.gov The separation is typically followed by detection using tandem mass spectrometry (MS/MS), which provides structural information and allows for precise quantification. resolvemass.ca
Given that estrogens often lack functional groups that readily ionize under standard electrospray ionization (ESI) conditions, a derivatization step is frequently employed to improve sensitivity. nih.govnih.gov Chemical derivatization can significantly enhance the signal, with some methods improving sensitivity by 2 to 100-fold. nih.gov This is particularly important for achieving the low limits of quantification (LOQ), often in the picogram-per-milliliter range, necessary for trace analysis. researchgate.netnih.gov
A significant challenge in the analysis of Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- is its separation from isomeric metabolites. For instance, the chromatographic separation of 2-methoxyestradiol (B1684026) from its isomers like 4-methoxyestradiol can be difficult. nih.gov However, different fragmentation patterns during MS/MS analysis can allow for their distinction even if they are not fully separated chromatographically. nih.govedpsciences.org
The table below summarizes a general methodology for the analysis of estrogen metabolites in complex matrices, which is applicable to phytochemical extracts.
| Parameter | Method/Condition | Purpose |
| Extraction | Solid-Phase Extraction (SPE) with C18 or Oasis HLB® cartridges | To remove interfering substances and concentrate the analyte. nih.gov |
| Chromatography | UHPLC with a C18 reversed-phase column | To achieve high-resolution separation of the analyte from matrix components. researchgate.net |
| Mobile Phase | Gradient elution with water and acetonitrile or methanol containing formic acid or ammonium formate | To optimize the separation of various compounds with different polarities. researchgate.net |
| Ionization | Electrospray Ionization (ESI) in positive or negative mode | To generate ions for mass spectrometric analysis. ESI is common for steroid analysis. nih.gov |
| Derivatization | Optional, using reagents like dansyl chloride or 1-methylimidazole-2-sulfonyl chloride | To enhance ionization efficiency and improve detection sensitivity. nih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | For highly selective and sensitive quantification and structural confirmation. resolvemass.cabiorxiv.org |
Research Findings
Research in the broader field of estrogen metabolite analysis has established robust LC-MS/MS methods for their quantification in various biological matrices, which share similarities in complexity with phytochemical extracts. biorxiv.org For example, a highly sensitive and accurate method for quantifying the related compound 2-methoxyestradiol in serum achieved a lower limit of quantification of 2.5 pg/mL using derivatization followed by LC-MS/MS. nih.gov Such methods demonstrate the feasibility of accurately measuring trace amounts of estrogen metabolites.
Studies on plant extracts have successfully used LC-MS to identify a wide range of phytochemicals, including various steroids and flavonoids. mdpi.comnih.gov While specific studies focusing exclusively on Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy- in phytochemical extracts are not widely documented, the established methodologies for analyzing estrogen metabolites in other complex biological samples provide a strong foundation for its detection and quantification in plant-based materials. biorxiv.org The comprehensive profiling capabilities of modern LC-MS systems are well-suited for the chemotaxonomic classification of plants and the discovery of novel bioactive compounds within their complex matrices. resolvemass.ca
Preclinical Investigations of Biological Activities of Estra 1,3,5 10 Trien 17 One, 2 Hydroxy 3 Methoxy and Its Analogues
In Vitro Antiproliferative and Cytotoxic Effects on Cancer Cell Lines
2-Methoxyestrone (B195170) has demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines, independent of estrogen receptor (ER) status. aacrjournals.orgtandfonline.com Its efficacy has been observed in breast cancer, multiple myeloma, and endometrial cancer cell lines, among others. nih.govaacrjournals.org
Mechanisms of Cell Cycle Modulation
A primary mechanism by which 2-methoxyestrone exerts its antiproliferative effects is through the disruption of microtubule dynamics. This interference with microtubule function leads to mitotic arrest, specifically a blockage in the G2/M phase of the cell cycle. aacrjournals.orgwikipedia.org Studies have shown that this cell cycle arrest is a common observation in various cancer cell lines, including pancreatic carcinoma, prostate cancer, and lymphoblastic cell lines, when exposed to the compound. aacrjournals.org For instance, in long-term estrogen-deprived (LTED) breast cancer cells, 2-methoxyestrone induced G2/M cell cycle arrest. nih.gov
Apoptosis Induction in Malignant Cell Cultures
Following cell cycle arrest, 2-methoxyestrone is a potent inducer of apoptosis, or programmed cell death, in tumor cells. tandfonline.comaacrjournals.org This apoptotic induction is a key contributor to its antitumor activity. The process is initiated through both intrinsic and extrinsic pathways, although the specific pathway may vary depending on the cell type. researchgate.net Evidence of apoptosis is supported by the increased expression of key apoptotic markers. For example, novel derivatives of 2-methoxyestradiol (B1684026), a closely related compound, have been shown to up-regulate Apaf-1, Bax, and cytochrome c, while down-regulating Bcl-2 and Bcl-xL, and increasing the expression of caspases-8, -9, and -3 in MCF-7 cells. nih.gov
Impact on Cell Viability and Proliferation in Specific Oncological Models
The antiproliferative effects of 2-methoxyestrone and its analogues have been documented in various cancer models. In human endometrial cancer cell lines HEC-1-A and RL95-2, 2-methoxyestradiol, a related metabolite, showed a direct antiproliferative effect. nih.gov Similarly, in multiple myeloma cell lines, 2-methoxyestradiol inhibited tritiated thymidine uptake in a dose-dependent manner. aacrjournals.org In LTED breast cancer cells, 2-methoxyestradiol exerted selective antiproliferative effects with a lower IC50 value compared to parental MCF-7 cells. nih.gov
| Cell Line | Cancer Type | Observed Effect | IC50 Value |
|---|---|---|---|
| HEC-1-A | Endometrial Cancer | Inhibition of proliferation | Data not specified |
| RL95-2 | Endometrial Cancer | Inhibition of proliferation | Data not specified |
| LTED Breast Cancer Cells | Breast Cancer | Selective antiproliferative effects | 0.93 µM |
| MCF-7 | Breast Cancer | Antiproliferative effects | 6.79 µM |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Inhibition of tritiated thymidine uptake | Data not specified |
Interactions with Cellular Transport Systems (e.g., ABCB1 Membrane Transporter)
The efficacy of anticancer drugs can be limited by multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like ABCB1 (also known as P-glycoprotein). These transporters actively pump drugs out of cancer cells, reducing their intracellular concentration and effectiveness. While direct studies on the interaction of 2-hydroxy-3-methoxy-estra-1,3,5(10)-trien-17-one with ABCB1 are limited, the broader class of flavonoids and related steroidal compounds have been investigated as modulators of these transporters. mdpi.com Some flavonoids can act as broad-spectrum ABC transporter inhibitors, interfering with their ATPase activity and drug efflux capabilities. mdpi.com
Enzyme Inhibitory Effects in Cell-Free Systems and Cellular Assays (e.g., 17β-HSD1)
Estra-1,3,5(10)-trien-17-one derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). researchgate.net This enzyme is critical in the biosynthesis of the potent estrogen, estradiol (B170435), from the less active estrone (B1671321). researchgate.net By inhibiting 17β-HSD1, these compounds can reduce the levels of estradiol, which is a key driver in the growth of hormone-dependent breast cancers. researchgate.netnih.gov Novel 2-substituted estra-1,3,5(10)-trien-17-ones have been developed and shown to act as inhibitors of this enzyme. google.com
| Activity | Mechanism | Affected Cellular Component/Process |
|---|---|---|
| Antiproliferative/Cytotoxic | Disruption of microtubule dynamics | G2/M phase of cell cycle |
| Apoptosis Induction | Activation of intrinsic and extrinsic pathways | Caspase cascade, mitochondrial membrane potential |
| Antiangiogenic | Inhibition of new blood vessel formation | Tumor neovasculature |
| Enzyme Inhibition | Inhibition of 17β-HSD1 | Estradiol biosynthesis |
In Vivo Preclinical Models (Non-Human)
Estra-1,3,5(10)-trien-17-one, 2-hydroxy-3-methoxy-, a metabolite of the estrogen estrone, has been a subject of interest in preclinical cancer research due to the anticancer activities observed in structurally similar compounds. The in vivo evaluation of this compound and its analogues in non-human preclinical models is crucial for understanding their therapeutic potential. These studies primarily involve the use of immunodeficient animal models transplanted with human tumor xenografts and pharmacokinetic assessments to determine the compounds' behavior within a biological system.
Evaluation in Human Tumor Xenografts Transplanted into Immunodeficient Animal Models
The antitumor efficacy of estrogen metabolites and their synthetic analogues has been investigated in various human tumor xenograft models. These models, where human cancer cells are implanted into immunodeficient mice, provide a valuable platform to assess the in vivo activity of potential anticancer agents.
One such study focused on the sulphamoylated derivative of 2-methoxyestradiol, known as 2-methoxyoestradiol-bis-sulphamate (2-MeOE2bisMATE). In this research, nude mice were implanted with MDA-MB-435 estrogen receptor-negative human melanoma cancer cells. The oral administration of 2-MeOE2bisMATE resulted in an almost complete inhibition of tumor growth. nih.gov Notably, this inhibition was sustained for an additional 28 days after the treatment was stopped. nih.gov In contrast, the parent compound, 2-methoxyestradiol (2-MeOE2), did not show any significant tumor growth inhibition at the same dose level. nih.gov
Another investigation examined the effects of 2-methoxyestradiol (2-ME) on human endometrial carcinoma xenografts in severe combined immune deficient (SCID) mice. nih.gov In this particular model, however, 2-ME did not demonstrate an inhibitory effect on the growth of the endometrial carcinoma. nih.gov There was no significant difference in tumor volume or weight between the 2-ME-treated group and the control group. nih.gov Furthermore, the expression of proliferation markers, PCNA and Ki-67, was similar in both treated and untreated tumors. nih.gov
These findings highlight the variability in antitumor activity among different analogues and across different cancer types. The structural modifications, such as sulphamoylation in the case of 2-MeOE2bisMATE, can significantly enhance in vivo efficacy.
Table 1: Antitumor Activity of 2-MeOE2bisMATE in MDA-MB-435 Human Melanoma Xenografts
| Compound | Dose | Administration Route | Tumor Model | Outcome |
|---|---|---|---|---|
| 2-MeOE2bisMATE | 20 mg kg⁻¹ day⁻¹ | Oral | MDA-MB-435 (ER-) Melanoma | Almost complete inhibition of tumor growth |
| 2-MeOE2 | 20 mg kg⁻¹ day⁻¹ | Oral | MDA-MB-435 (ER-) Melanoma | No inhibition of tumor growth |
Pharmacokinetic Assessments in Preclinical Animal Systems
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical factors for its therapeutic efficacy. The pharmacokinetic profiles of 2-methoxyestradiol and its analogues have been evaluated in rodent models.
Studies in rats revealed significant differences in the pharmacokinetic properties of 2-methoxyestradiol (2-MeOE2) and its sulphamoylated derivative, 2-methoxyoestradiol-bis-sulphamate (2-MeOE2bisMATE). After oral administration, 2-MeOE2 was not detected in the plasma at any time point, indicating very low bioavailability. nih.gov In stark contrast, 2-MeOE2bisMATE was readily absorbed, with significant plasma concentrations still detectable 24 hours after a single oral dose. nih.gov The oral bioavailability of 2-MeOE2bisMATE was calculated to be 85%. nih.govnih.gov
Pharmacokinetic analysis of 2-MeOE2bisMATE in rats following intravenous administration showed a biexponential decrease in plasma concentration. nih.gov The terminal half-life was approximately 8.50 hours. nih.gov After oral administration, the maximum plasma concentration (Cmax) was reached at 3 hours. nih.gov Importantly, no significant metabolites of 2-MeOE2bisMATE were found in the plasma after either oral or intravenous dosing, suggesting that this derivative is resistant to metabolism. nih.govnih.gov This resistance to metabolic breakdown likely contributes to its enhanced in vivo antitumor activity compared to 2-MeOE2. nih.govnih.gov
Table 2: Comparative Pharmacokinetic Parameters of 2-MeOE2 and 2-MeOE2bisMATE in Rats
| Compound | Administration Route (Dose) | Bioavailability | Detectable in Plasma (at 24h) | Key Finding |
|---|---|---|---|---|
| 2-MeOE2 | Oral (10 mg kg⁻¹) | Very low | No | Poor oral absorption |
| 2-MeOE2bisMATE | Oral (10 mg kg⁻¹) | 85% | Yes | Excellent oral absorption and stability |
Table 3: Pharmacokinetic Parameters of 2-MeOE2bisMATE in Rats
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Distribution Half-life (t₁/₂α) | 0.22 ± 0.10 h | - |
| Terminal Half-life (t₁/₂β) | 8.50 ± 1.16 h | 6.51 ± 1.09 h |
| Time to Max. Concentration (Tmax) | - | 3 h |
| Max. Plasma Concentration (Cmax) | - | 3.90 ± 0.25 µg ml⁻¹ |
| Area Under the Curve (AUC) | 513.99 ± 153.88 h µg ml⁻¹ | 388.84 ± 28.84 h µg ml⁻¹ |
Future Research Directions and Unexplored Avenues for Estra 1,3,5 10 Trien 17 One, 2 Hydroxy 3 Methoxy
Rational Design and Synthesis of Novel Analogues with Enhanced Bioactivity Profiles
A significant future direction lies in the rational design and synthesis of novel analogues of 2-methoxyestrone (B195170). Building on research into related compounds like 2-methoxyestradiol (B1684026), scientists can strategically modify the core structure of 2-methoxyestrone to enhance its biological activities, such as antiproliferative and antiangiogenic effects. nih.govpurdue.edu
Studies on 2- and 17-substituted estrone (B1671321) and 2-methoxyestradiol analogues have demonstrated that modifications at these positions can lead to compounds with improved activity and metabolic stability. nih.govresearchgate.net For instance, introducing different functional groups at the C-17 position or altering the substituents on the A-ring could lead to analogues with greater potency. nih.gov The synthesis of D-secoestrone derivatives, which involve opening the D-ring of the steroid, has also been explored and shown to result in a loss of estrogenic activity, a desirable trait for analogues intended for non-hormonal targets. nih.gov
Future synthetic strategies could focus on creating a diverse library of 2-methoxyestrone derivatives. This would involve modifications at various positions of the steroid nucleus to probe the structure-activity relationship. nih.gov The goal would be to develop analogues with increased efficacy, selectivity, and favorable pharmacokinetic profiles.
Table 1: Potential Modifications for Novel Analogues
| Modification Site | Potential Substituents | Desired Outcome |
|---|---|---|
| C-2 | Alkyl groups, halogens | Enhanced antiproliferative activity |
| C-3 | Sulfamoyloxy groups | Improved metabolic stability |
| C-17 | Modified side chains, heterocyclic rings | Increased potency and target specificity |
| D-ring | Seco-steroid formation | Elimination of estrogenic activity |
Comprehensive Elucidation of Undiscovered Biochemical Mechanisms of Action
A critical area for future research is the in-depth exploration of the biochemical mechanisms through which 2-methoxyestrone exerts its effects. It is established that this compound has minimal interaction with traditional estrogen receptors, pointing towards novel, undiscovered pathways. rupahealth.comhmdb.carupahealth.com
The metabolic precursor, 2-hydroxyestrone (B23517), and the closely related metabolite, 2-methoxyestradiol, have been shown to influence a variety of cellular processes, including cell cycle regulation and apoptosis, independent of estrogen receptors. acs.orgahajournals.orgresearchgate.net Research on 2-methoxyestradiol has indicated its ability to interfere with microtubule polymerization, a mechanism shared by some anticancer drugs. spandidos-publications.comnih.gov Future studies should investigate whether 2-methoxyestrone shares this or other mechanisms.
Unraveling these pathways will require a multi-pronged approach, including proteomics and metabolomics, to identify the direct molecular targets of 2-methoxyestrone and the downstream signaling cascades it modulates. Pinpointing these mechanisms is essential for understanding its physiological function and for the development of targeted therapeutic strategies.
Integration of Advanced Computational Methods for Predictive Modeling and De Novo Design
The integration of advanced computational methods will be instrumental in accelerating the discovery and development of novel 2-methoxyestrone analogues. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and de novo design can provide valuable insights into the structural requirements for enhanced bioactivity. mdpi.comnih.govtulane.edu
Computational models can be used to predict the biological activity of virtual compounds before their actual synthesis, thereby saving time and resources. tulane.eduresearchgate.net For example, docking simulations can predict the binding affinity of designed analogues to potential protein targets. researchgate.netmdpi.com Furthermore, de novo design algorithms can generate entirely new molecular structures with desired pharmacological properties based on the known structure-activity relationships of existing estrogen metabolites and their analogues. researchgate.net
The application of these in silico tools will enable a more rational and targeted approach to drug design, facilitating the creation of 2-methoxyestrone derivatives with optimized therapeutic potential.
Table 2: Computational Approaches in Drug Design
| Computational Method | Application for 2-methoxyestrone Research |
|---|---|
| QSAR | Predicting the bioactivity of new analogues based on their chemical structure. |
| Molecular Docking | Simulating the interaction of analogues with potential biological targets. |
| De Novo Design | Generating novel chemical structures with desired therapeutic profiles. |
| Molecular Dynamics | Simulating the dynamic behavior of analogues and their targets over time. |
Exploration of Emerging In Vitro Biological Targets and Signaling Pathways
Future in vitro studies should aim to identify and characterize novel biological targets and signaling pathways that are modulated by 2-methoxyestrone. While research on the closely related 2-methoxyestradiol has implicated pathways such as the MAPK, Akt, and JNK signaling cascades, the specific effects of 2-methoxyestrone on these and other pathways remain largely unexplored. acs.orgahajournals.orgdrugbank.com
High-throughput screening of 2-methoxyestrone against a broad panel of kinases, phosphatases, and other enzymes could reveal previously unknown targets. nih.gov Furthermore, investigating its impact on gene expression through transcriptomic analysis can provide a comprehensive overview of the cellular processes it affects.
A study on 2-hydroxyestrone, the precursor to 2-methoxyestrone, showed that it can down-regulate the expression of the mammalian target of rapamycin (B549165) (mTOR) and protein kinase B (Akt) pathway proteins. nih.gov It is plausible that 2-methoxyestrone could have similar or distinct effects on these and other critical signaling networks involved in cell proliferation, survival, and angiogenesis. Identifying these targets and pathways will be crucial for elucidating the full spectrum of its biological activities.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-hydroxy-3-methoxy-estra-1,3,5(10)-trien-17-one derivatives?
Answer:
The synthesis of this compound and its derivatives often leverages stereoselective Diels-Alder reactions and cheletropic elimination of SO₂ from sulfone precursors. For example, thermolysis of a sulfone intermediate generates an o-quinodimethane species, which undergoes intramolecular cyclization to yield the steroidal backbone . Modifications like methoxy or hydroxyl substitutions require regioselective protection/deprotection (e.g., acetyl or silyl groups) and oxidation-reduction sequences. X-ray crystallography is critical to confirm stereochemistry post-synthesis .
Basic: What protocols ensure stability during handling and storage of 2-hydroxy-3-methoxy-estra-1,3,5(10)-trien-17-one?
Answer:
Stability is pH- and temperature-dependent. Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Solubility in water is low (~0.03 g/L), so polar aprotic solvents (DMSO, dioxane) are preferred for stock solutions. Avoid prolonged exposure to light, as phenolic hydroxyl groups may degrade via photolytic pathways. Monitor purity via HPLC with UV detection (λ = 280 nm) .
Advanced: How can structural isomerization in 14-hydroxy-17-ketosteroid derivatives of this compound be mechanistically analyzed?
Answer:
Isomerization at the C/D ring fusion (e.g., 14β-hydroxy to 14α-hydroxy) is studied using acid/base catalysis in non-polar solvents (toluene, dichloromethane). Reaction progress is tracked via NMR (¹H and ¹³C) to identify intermediate enolates. X-ray diffraction of crystalline intermediates reveals conformational changes, while DFT calculations model transition states to explain inversion kinetics .
Advanced: How do phase transition enthalpy measurements resolve polymorphic contradictions in this compound?
Answer:
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify melting points (mp 256–262°C) and decomposition thresholds. Conflicting reports on polymorphism (e.g., hydrate vs. anhydrous forms) are resolved by correlating enthalpy data with PXRD patterns. For instance, a 10.77 pKa value suggests pH-dependent solubility, influencing recrystallization outcomes .
Advanced: What methodologies evaluate the inhibitory effects of substituted derivatives on 17β-hydroxysteroid dehydrogenases (17β-HSDs)?
Answer:
Derivatives like 15β-propanamido-substituted oxims are screened via competitive enzyme assays using radiolabeled substrates (e.g., ³H-estradiol). IC₅₀ values are determined via Michaelis-Menten kinetics. Structural analogs (e.g., sulfamate derivatives) are analyzed by molecular docking to identify H-bond interactions with catalytic residues (e.g., Tyr218 in 17β-HSD1). Cross-validation with LC-MS metabolomics confirms metabolite profiles .
Advanced: How do researchers address contradictions in estrogenic activity data across cell-based assays?
Answer:
Discrepancies arise from cell-type-specific expression of estrogen receptors (ERα vs. ERβ). Luciferase reporter assays in ER-transfected HEK293 cells quantify transcriptional activation. Co-treatment with selective ER modulators (SERMs) like tamoxifen distinguishes ER-dependent effects. Parallel studies in ER-knockout models control for off-target interactions .
Basic: What analytical techniques validate the purity of synthesized 2-hydroxy-3-methoxy derivatives?
Answer:
Combined LC-MS (ESI+ mode) and ¹H-NMR (δ 6.5–7.2 ppm for aromatic protons) confirm molecular weight and substitution patterns. Residual solvents (e.g., DMSO) are quantified via GC-FID. Elemental analysis (C, H, O) ensures stoichiometric accuracy, with deviations <0.3% considered acceptable .
Advanced: How are sulfated derivatives (e.g., 3-sulfooxy analogs) optimized for pharmacokinetic studies?
Answer:
Sulfation at C3 enhances aqueous solubility but reduces membrane permeability. Prodrug strategies (e.g., piperazine salt formation) improve bioavailability. In vivo studies in rodent models track plasma half-life via LC-MS/MS. Metabolite identification (e.g., desulfation by aryl sulfatases) informs structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
